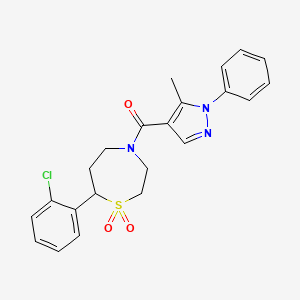
(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C22H22ClN3O3S and its molecular weight is 443.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a synthetic organic molecule notable for its complex structure and potential biological applications. It belongs to the class of thiazepane derivatives, which are recognized for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is C18H22ClN3O3S, with a molecular weight of approximately 395.9 g/mol. Its structure includes:
- A thiazepane ring
- A dioxido group
- A pyrazole moiety
These structural features contribute to its pharmacological properties and potential interactions with biological targets.
The biological activity of this compound can be attributed to its interaction with specific receptors or enzymes in biological systems. The presence of the 2-chlorophenyl and pyrazol groups suggests potential activity in various pathways:
- Antimicrobial Activity : Thiazepane derivatives have shown promise against bacterial strains due to their ability to disrupt cell wall synthesis.
- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest.
Table 1: Summary of Mechanisms
| Mechanism | Description |
|---|---|
| Antimicrobial Activity | Disruption of bacterial cell wall synthesis |
| Anticancer Activity | Induction of apoptosis and cell cycle arrest |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
Biological Activity Studies
Recent studies have evaluated the biological activity of thiazepane derivatives similar to the compound . These studies often utilize structure-activity relationship (SAR) analyses to predict pharmacological effects based on molecular structure.
Case Study 1: Anticancer Effects
A study investigated the anticancer effects of thiazepane derivatives, revealing that modifications in substituents significantly influenced cytotoxicity against various cancer cell lines. The study highlighted that compounds with halogenated phenyl groups exhibited enhanced activity due to increased lipophilicity and receptor binding affinity.
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of thiazepane derivatives, demonstrating effectiveness against Gram-positive bacteria. The study concluded that the presence of electron-withdrawing groups like chlorine enhances antimicrobial potency.
Computational Studies
In silico studies using molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound may effectively bind to targets involved in cancer proliferation and microbial resistance mechanisms.
Toxicity and Safety Profile
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that thiazepane derivatives exhibit moderate toxicity, necessitating further investigation into their safety in vivo.
属性
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S/c1-16-19(15-24-26(16)17-7-3-2-4-8-17)22(27)25-12-11-21(30(28,29)14-13-25)18-9-5-6-10-20(18)23/h2-10,15,21H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPPOCJPEVSYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














